2-Acetamido-5-methylhexanoic acid
Overview
Description
2-Acetamido-5-methylhexanoic acid is a compound that falls within the broader category of α-acetylamino acids, which are of interest due to their structural properties and potential biological activities. Although the provided papers do not directly discuss 2-acetamido-5-methylhexanoic acid, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand 2-acetamido-5-methylhexanoic acid.
Synthesis Analysis
The synthesis of related α-acetylamino acids has been explored in the context of antitumor activity. For instance, the synthesis of 2-acetamido-5-oxo-6-heptenoic acid and 2-acetamido-4-oxo-5-hexenoic acid involves the formation of methyl esters of the α-acetylamino acids, which have shown significant antitumor activity . Another study describes the synthesis of various 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, highlighting a concise and efficient synthetic route that could potentially be adapted for the synthesis of 2-acetamido-5-methylhexanoic acid .
Molecular Structure Analysis
The molecular structure of α-acetylamino acids is confirmed through the study of their chemical reactions and spectroscopic data, including ultraviolet and infrared absorption spectra . The structural variations of N-acetylneuraminic acid and its analogs have also been synthesized, providing a framework for understanding the stereochemistry and functional group modifications in similar compounds .
Chemical Reactions Analysis
Chemical reactions are pivotal in the synthesis and modification of α-acetylamino acids. For example, the transformation of protecting groups and radical reduction of selectively introduced tolylthiocarbonate groups lead to various derivatives of the target compound . Additionally, the mercaptolysis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-D-glucofuranoside and subsequent reactions demonstrate the complexity and specificity of chemical reactions in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of α-acetylamino acids and their derivatives are influenced by their molecular structures. The antitumor activity of these compounds is a significant chemical property, as seen in the methyl esters of α-acetylamino acids . The solubility, stability, and reactivity of these compounds can be inferred from the synthesis methods and the protective groups used during the synthesis process .
Scientific Research Applications
Catalytic Amidocarbonylation
2-Acetamido-5-methylhexanoic acid has been identified as a product in the catalytic amidocarbonylation of substituted allylic alcohols. This process involves the isomerization and amidocarbonylation of alcohols such as 3-methyl-2-buten-1-ol and 2-methyl-3-buten-2-ol, leading to the formation of 2-acetamido-5-methylhexanoic acid and similar compounds. This synthesis route demonstrates the compound's relevance in organic chemistry and potential industrial applications (Yuan & Ajami, 1986).
Reactivity in Organic Synthesis
Another research study highlights the reactivity of (methyl 2-acetamidoacrylate)-tricarbonyliron(0) leading to novel syntheses of β,β,β-trialkyl α-amino acids. This study shows the formation of 2-acetamido-5-methylhexanoic acid as a part of the process, emphasizing its importance in the synthesis of diverse amino acids (Barker, Cook, Lasterra-Sánchez, & Thomas, 1994).
Synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides
The synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose is another significant application. This process offers an efficient route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides, demonstrating the versatility of 2-acetamido-5-methylhexanoic acid in the synthesis of biologically important compounds (Cai, Ling, & Bundle, 2009).
Antimalarial Activity
Research into the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, including 2-acetamido-5-methylhexanoic acid derivatives, has shown promising results. These studies provide insights into the potential medicinal applications of this compound, particularly in treating malaria (Werbel et al., 1986).
Enzymatic Studies
2-Acetamido-5-methylhexanoic acid has also been mentioned in the context of enzymatic studies. For example, research on the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by an analogue of this compound highlights its potential in biochemical research (Jung, Metcalf, Lippert, & Casara, 1978).
Safety And Hazards
The safety information for 2-Acetamido-5-methylhexanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for the study and application of 2-Acetamido-5-methylhexanoic acid and its derivatives could involve further exploration of their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects . This could involve further in-vivo and in-silico analysis of their target interactions .
properties
IUPAC Name |
2-acetamido-5-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFFMAIDIFRYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398945 | |
Record name | 2-acetamido-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-methylhexanoic acid | |
CAS RN |
5440-33-5 | |
Record name | NSC20149 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-acetamido-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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